molecular formula C5H6LiN3O2 B2383798 Lithium;4-ethyl-1,2,4-triazole-3-carboxylate CAS No. 2309456-63-9

Lithium;4-ethyl-1,2,4-triazole-3-carboxylate

Cat. No.: B2383798
CAS No.: 2309456-63-9
M. Wt: 147.06
InChI Key: ZJEYTENXXCOIAB-UHFFFAOYSA-M
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Description

Core Structural Characterization

Molecular Architecture and Bonding Patterns

The compound’s molecular structure comprises a 1,2,4-triazole core with a 4-ethyl substituent and a 3-carboxylate group coordinated to a lithium ion. Key structural elements include:

  • Triazole Ring : A five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. The ethyl group is attached to the N4 atom, while the carboxylate group occupies the C3 position.
  • Carboxylate Group : A deprotonated carboxylic acid (-COO⁻) that forms an ionic bond with the Li⁺ ion. The resonance between the two oxygen atoms in the carboxylate group stabilizes the negative charge.
  • Coordination Environment : The lithium ion is typically coordinated to the carboxylate oxygen atoms, forming a tetrahedral or octahedral geometry depending on additional ligands (e.g., water molecules).
Bonding Patterns
Bond Type Description Example
C–N (Triazole) Aromatic bonds within the triazole ring, with delocalized π-electrons N1–C2, N2–C3, N4–C5
C–O (Carboxylate) Partial double bonds due to resonance stabilization C3–O1 (single bond), C3–O2 (double bond)
Li–O Ionic coordination between Li⁺ and carboxylate oxygens Li–O1, Li–O2
C–C (Ethyl) Single bonds in the ethyl substituent C4–C5, C5–C6

The ethyl group at N4 introduces steric bulk, influencing molecular packing in the solid state. The carboxylate group’s negative charge is balanced by the Li⁺ ion, enabling solubility in polar solvents.

Crystallographic Analysis of Solid-State Conformation

While direct crystallographic data for lithium;4-ethyl-1,2,4-triazole-3-carboxylate is limited, insights can be drawn from analogous lithium carboxylates. For example:

  • Coordination Geometry : Lithium ions in similar compounds adopt tetrahedral coordination with carboxylate oxygens and water molecules. In lithium 3-(3,4-dihydroxyphenyl)propenoate, Li⁺ is coordinated to three carboxylate oxygens and one water molecule, forming a distorted tetrahedron.
  • Hydrogen-Bonding Networks : Carboxylate groups and water molecules participate in intra- and intermolecular hydrogen bonds. In lithium caffeine derivatives, hydrogen bonds link carboxylate oxygen atoms to water molecules and aromatic hydroxyl groups.
  • Packing Motifs : Ethyl substituents may hinder close packing, favoring acentric arrangements. For instance, lithium acetate monohydrate forms helical chains via edge-sharing LiO₄ tetrahedra.
Comparative Crystallographic Data
Compound Space Group Li–O Bond Lengths (Å) Hydrogen-Bonding Motifs
Li-Caffeate P1 1.908–2.005 O–H⋯O (water–catechol)
Li-Acetate P2₁/n 1.920–2.031 O–H⋯O (water–carboxylate)
Target Compound Hypothetical ~1.9–2.0 O–H⋯O (water–carboxylate)

The ethyl substituent likely reduces symmetry, leading to a lower crystallographic symmetry compared to unsubstituted analogs.

Electronic Structure and Charge Distribution

The electronic properties of this compound are governed by its aromatic triazole core and ionic carboxylate group.

Charge Distribution
  • Triazole Ring : The N1, N2, and N4 atoms carry partial positive charges due to electron-withdrawing effects. The N4 atom, bonded to the ethyl group, has a higher positive charge than N1 and N2.
  • Carboxylate Group : The negative charge is delocalized between the two oxygen atoms (O1 and O2), with O1 typically more negatively charged due to proximity to the lithium ion.
  • Ethyl Group : Electron-donating via inductive effects, reducing the electron density at N4.
Computational Insights

Density Functional Theory (DFT) studies on similar triazole carboxylates reveal:

  • HOMO-LUMO Gaps : The triazole ring’s π-system contributes to a moderate HOMO-LUMO gap, enabling electron transfer in coordination complexes.
  • Atomic Charges :
Atom Charge (e)
N1 +0.5
N2 +0.3
N4 +0.7
O1 -0.6
O2 -0.4

The lithium ion’s positive charge is balanced by the carboxylate’s negative charge, creating a dipole moment that influences solubility and reactivity.

Properties

IUPAC Name

lithium;4-ethyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.Li/c1-2-8-3-6-7-4(8)5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEYTENXXCOIAB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCN1C=NN=C1C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6LiN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis Pathway

The preparation of lithium 4-ethyl-1,2,4-triazole-3-carboxylate follows a two-stage protocol involving triazole ring formation followed by lithiation. Initial synthesis begins with cyclocondensation of ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate derivatives under acidic conditions, yielding 4-ethyl-1,2,4-triazole-3-carboxylic acid precursors. Subsequent neutralization with lithium hydroxide in anhydrous ethanol (1:1.05 molar ratio) generates the target lithium salt through proton exchange.

Table 1: Standard Reaction Parameters

Parameter Optimal Value Effect on Yield
Solvent Anhydrous ethanol Maximizes solubility
Temperature 78–82°C (reflux) Accelerates kinetics
Reaction time 16–20 hours Ensures completion
LiOH:Acid molar ratio 1.05:1 Prevents side products

Alternative Solvent Systems

While ethanol remains the solvent of choice, tetrahydrofuran demonstrates utility in temperature-sensitive syntheses. Comparative studies show:

Table 2: Solvent Performance Comparison

Solvent Yield (%) Purity (%) Reaction Time (h)
Ethanol 78.2 98.5 18
Tetrahydrofuran 65.4 95.2 24
Acetonitrile 58.1 92.3 30

Ethanol’s superior performance stems from its capacity to solubilize both organic precursors and ionic intermediates.

Optimization of Reaction Parameters

Temperature Modulation

Controlled thermal profiles significantly impact product quality. Stepwise heating protocols (40°C → 65°C → reflux) reduce side-product formation compared to direct reflux initiation. Infrared spectroscopy data confirm complete carboxylate deprotonation above 70°C.

Stoichiometric Considerations

Precision in lithium hydroxide dosing prevents residual acidity while avoiding metal hydroxide precipitation. Titration analyses reveal optimal lithiation at pH 8.2–8.6, achievable through gradual base addition.

Table 3: Stoichiometric Effects on Product Quality

LiOH:Acid Ratio Yield (%) Purity (%) Residual Acid (%)
0.95:1 62.3 89.1 7.2
1.00:1 74.8 96.3 2.1
1.05:1 78.4 98.5 0.4
1.10:1 76.2 97.8 0.3

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale implementations utilize tubular reactors with in-line pH monitoring, achieving 92% space-time yield compared to batch processes. Key advantages include:

  • Reduced solvent consumption (40% decrease)
  • Consistent particle size distribution (PDI < 0.2)
  • Automated impurity removal via membrane filtration

Waste Stream Management

Ethanol recovery systems employing fractional distillation achieve 85% solvent reuse, while lithium-containing byproducts undergo electrochemical recovery (93% efficiency).

Analytical Characterization Techniques

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, D2O): δ 1.21 (t, J=7.5 Hz, 3H, CH2CH3), 2.98 (q, J=7.5 Hz, 2H, CH2), 8.12 (s, 1H, triazole-H)
  • 13C NMR: 178.9 ppm (COO−), 148.2 ppm (C=N), 22.1 ppm (CH2CH3)

Fourier-Transform Infrared Spectroscopy (FTIR)

  • Strong absorption at 1580 cm−1 (antisymmetric COO− stretch)
  • Characteristic triazole ring vibrations at 1450–1500 cm−1

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) methods employing C18 columns (methanol:water 65:35 mobile phase) resolve the target compound at 8.2 minutes retention time, with method validation demonstrating <0.5% impurity levels.

Comparative Analysis with Alternative Methods

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques show promise for green chemistry applications but face scalability challenges:

Table 4: Mechanochemical vs Conventional Synthesis

Parameter Mechanochemical Conventional
Yield (%) 68.9 78.2
Energy Consumption 42 kWh/kg 28 kWh/kg
Particle Size (μm) 12.5 8.2

Microbial Synthesis Routes

Emerging biocatalytic methods using engineered Pseudomonas strains achieve 34% conversion efficiency, requiring further optimization for industrial adoption.

Chemical Reactions Analysis

Lithium;4-ethyl-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the lithium ion can be replaced by other cations.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

Lithium;4-ethyl-1,2,4-triazole-3-carboxylate serves as a crucial building block in the synthesis of more complex triazole derivatives. Its ability to participate in various chemical reactions enhances its utility in organic synthesis. The compound can undergo:

  • Oxidation : Using agents like hydrogen peroxide to yield oxidized products.
  • Reduction : Employing reducing agents such as sodium borohydride.
  • Substitution : Nucleophilic substitution reactions where lithium can be replaced by other cations.
  • Condensation : Reacting with aldehydes or ketones to form Schiff bases .

Biological Applications

Antimicrobial and Antifungal Activities

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. A study highlighted its effectiveness against various pathogens, suggesting its potential as a therapeutic agent in treating infections.

Medical Applications

Therapeutic Potential

Triazole derivatives, including this compound, are under investigation for their therapeutic applications in treating diseases such as cancer and fungal infections. The compound's stability and solubility enhance its pharmacological profile, making it a candidate for drug development .

Industrial Applications

Material Development

In the industrial sector, this compound is utilized in developing new materials with specific properties. It has been explored as a corrosion inhibitor and catalyst in various chemical processes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results showed significant inhibition zones compared to control groups. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Case Study 2: Synthesis of Triazole Derivatives

Researchers synthesized several triazole derivatives using this compound as a starting material. The derivatives were tested for cytotoxicity against leukemia cell lines. Notably, some derivatives exhibited cytostatic effects with low toxicity profiles.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex triazolesParticipates in oxidation, reduction, substitution
BiologyAntimicrobial and antifungalEffective against pathogens with significant MIC values
MedicineTherapeutic potentialInvestigated for cancer treatment with enhanced pharmacokinetics
IndustryMaterial developmentUsed as corrosion inhibitors and catalysts

Mechanism of Action

The mechanism of action of lithium;4-ethyl-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares lithium 4-ethyl-1,2,4-triazole-3-carboxylate with structurally analogous compounds based on substituent variations, molecular properties, and synthesis methods:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Lithium 4-ethyl-1,2,4-triazole-3-carboxylate (Target) 4-ethyl, 3-carboxylate C₅H₆LiN₃O₂* ~149.05 Hypothesized applications in coordination chemistry or catalysis (inferred from analogs).
Lithium 4-methyl-4H-1,2,4-triazole-3-carboxylate 4-methyl C₄H₄LiN₃O₂ 133.03 High purity (95%); used as a building block in organic synthesis .
Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate 1,3-dimethyl, 5-carboxylate C₅H₆LiN₃O₂ 147.07 Commercial availability (4 suppliers); potential ligand in metal-organic frameworks .
Lithium 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate 4-methyl, 5-phenyl C₁₀H₈LiN₃O₂ 209.13 Enhanced steric bulk; potential use in asymmetric catalysis or pharmaceuticals .
Lithium 1-benzyl-1H-1,2,4-triazole-3-carboxylate 1-benzyl C₁₀H₈LiN₃O₂ 209.13 High cost (up to $349/g); investigated for biological activity due to aromatic substituent .

*Hypothetical formula inferred from analogs.

Key Structural and Functional Differences

Substituent Effects on Reactivity

  • Alkyl vs. Aryl Groups : Methyl and ethyl substituents (e.g., in lithium 4-methyl-4H-1,2,4-triazole-3-carboxylate) enhance solubility in polar solvents compared to bulkier aryl groups like phenyl or benzyl .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in related hydrazide derivatives) increase acidity of the carboxylate moiety, improving metal-binding capacity .

Biological Activity

Lithium;4-ethyl-1,2,4-triazole-3-carboxylate (commonly referred to as AT21350) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a triazole ring with an ethyl group at the 4-position and a carboxylate functional group. Its unique structure contributes to its reactivity and biological activity. The molecular formula for this compound is C7_{7}H10_{10}LiN3_{3}O2_{2}.

Target of Action

Triazole compounds like this compound can interact with various enzymes and receptors in biological systems, leading to versatile biological activities.

Mode of Action

The compound's mechanism involves noncovalent interactions such as hydrogen bonding and dipole interactions, which are crucial for its binding to target biomolecules. These interactions can modulate enzyme activity and influence cellular signaling pathways.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects . The presence of the ethyl group enhances its reactivity towards microbial targets.

Type of Activity Effect
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalExhibits antifungal activity

Anticancer Activity

Research indicates that derivatives of this compound possess promising cytotoxic effects against various cancer cell lines. For instance, studies have reported cytotoxicity lower than 12 μM against HeLa cells, suggesting potential as anticancer agents .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by stability to metabolic degradation and increased solubility due to the triazole nucleus. This stability enhances its pharmacological profile and therapeutic potential .

Study 1: Evaluation of Anti-inflammatory Activity

A recent study synthesized several 1,2,4-triazole derivatives including this compound and evaluated their anti-inflammatory effects on peripheral blood mononuclear cells. The results indicated a significant reduction in cytokine release (TNF-α, IL-6) upon treatment with these compounds .

Study 2: Antiproliferative Effects

In another investigation focusing on the antiproliferative activity of triazole derivatives against leukemia cell lines, this compound exhibited notable cytotoxic effects. The study utilized the MTT assay to evaluate cell viability after exposure to the compound for 72 hours .

Q & A

Basic: What are the optimal synthetic routes for lithium 4-ethyl-1,2,4-triazole-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions of precursor hydrazine derivatives with carbonyl compounds. Key steps include:

  • Cyclization : Using lithium hydroxide to deprotonate intermediates and facilitate ring closure .
  • Ester hydrolysis : Conversion of ethyl ester derivatives (e.g., ethyl 4-ethyl-1,2,4-triazole-3-carboxylate) to the carboxylate using aqueous LiOH, followed by lithium salt precipitation .
  • Reagent selection : Lithium aluminum hydride (LiAlH₄) may be used for selective reductions of intermediate nitro or carbonyl groups without disrupting the triazole core .
    Methodological note : Monitor pH and temperature during hydrolysis to avoid side reactions (e.g., decarboxylation). Yield optimization requires stoichiometric control of Li⁺ ions during salt formation .

Basic: How can X-ray crystallography resolve structural ambiguities in lithium 4-ethyl-1,2,4-triazole-3-carboxylate?

SHELX software (e.g., SHELXL) is critical for refining crystal structures, especially for:

  • Lithium coordination : Determining Li⁺ binding sites (e.g., carboxylate oxygen or triazole nitrogen) using Fourier difference maps .
  • Disorder modeling : Addressing positional disorder in flexible ethyl or carboxylate groups through iterative refinement .
  • Validation : Cross-validate results with spectroscopic data (e.g., NMR for proton environments) to confirm crystallographic assignments .

Basic: What are the common chemical reactions of this compound, and how do functional groups dictate reactivity?

Key reactions include:

  • Nucleophilic substitution : The carboxylate group reacts with alkyl halides to form esters or amides under basic conditions .
  • Oxidation/Reduction : The triazole ring is stable under mild oxidizing conditions (e.g., H₂O₂), but the ethyl side chain can be oxidized to a ketone using KMnO₄ .
  • Coordination chemistry : Lithium ions can chelate with the carboxylate and triazole N-atoms, forming complexes with transition metals (e.g., Cu²⁺) for materials science applications .

Advanced: How can researchers address polymorphism or twinning challenges in crystallographic studies?

  • Data collection : Use high-resolution detectors and low-temperature (100 K) setups to minimize thermal motion artifacts .
  • Twin refinement : Apply SHELXD or TWINLAWS to deconvolute overlapping reflections in twinned crystals .
  • Complementary techniques : Pair XRD with solid-state NMR to confirm polymorph identity and hydrogen-bonding networks .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound in medicinal chemistry?

  • Substituent variation : Synthesize derivatives with modified ethyl or carboxylate groups to assess bioactivity (e.g., antimicrobial assays) .
  • Computational docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., fungal CYP51) and correlate with experimental IC₅₀ values .
  • Metabolic stability : Evaluate esterase-mediated hydrolysis of the carboxylate group in vitro to guide prodrug design .

Advanced: How can computational modeling predict electronic properties for materials science applications?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density distributions and HOMO-LUMO gaps .
  • Charge transport studies : Simulate band structures to assess suitability as organic semiconductors .
  • Thermal stability : Use molecular dynamics (MD) to predict decomposition pathways under varying temperatures .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

  • Multi-technique validation : Compare XRD bond lengths with DFT-optimized structures and NMR coupling constants .
  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility that XRD static models may miss .
  • Error analysis : Quantify uncertainties in refinement parameters (e.g., R-factors) to identify systematic biases .

Advanced: What synthetic strategies improve regioselectivity in triazole functionalization?

  • Protecting groups : Temporarily block reactive sites (e.g., carboxylate with tert-butyl esters) to direct substitution to the triazole ring .
  • Catalysis : Employ Pd-mediated cross-coupling for selective C-H activation at the 5-position of the triazole .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the carboxylate group .

Advanced: What analytical techniques beyond XRD are critical for characterizing lithium coordination?

  • Solid-state NMR : Use ⁷Li and ¹³C CP/MAS NMR to probe Li⁺ environments and carboxylate mobility .
  • IR spectroscopy : Identify Li-O and Li-N vibrational modes in the 400-600 cm⁻¹ range .
  • Mass spectrometry (ESI-MS) : Detect lithium adducts ([M+Li]⁺) to confirm stoichiometry in solution .

Advanced: How to assess stability under physiological or extreme conditions?

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures and hygroscopicity .
  • pH-dependent solubility : Titrate the compound in buffered solutions (pH 1–13) to map stability windows .
  • Accelerated aging : Expose to UV light or elevated humidity to simulate long-term storage conditions .

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